molecular formula C49H62N4O18 B12419576 DBCO-N-bis(PEG4-NHS ester)

DBCO-N-bis(PEG4-NHS ester)

Cat. No.: B12419576
M. Wt: 995.0 g/mol
InChI Key: LTXDZCUWVWVRMS-UHFFFAOYSA-N
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Description

DBCO-N-bis(PEG4-NHS ester) is a compound widely used in the field of bioconjugation and click chemistry. It is a click chemistry crosslinker that contains two N-hydroxysuccinimide (NHS) ester groups and a dibenzocyclooctyne (DBCO) group. The NHS esters are reactive towards primary amines, allowing for the labeling of proteins and other amine-containing molecules. The DBCO group is highly reactive with azide groups via copper-free click chemistry, making it a valuable tool for bioorthogonal reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-N-bis(PEG4-NHS ester) typically involves the conjugation of DBCO with PEG4-NHS ester. The NHS ester moiety is moisture-sensitive and hydrolyzes readily, so it is crucial to handle it under an inert atmosphere and prepare stock solutions immediately before use. The reaction is favored at near-neutral pH (6-9) and with concentrated protein solutions. Non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, or borate buffer are recommended .

Industrial Production Methods

Industrial production of DBCO-N-bis(PEG4-NHS ester) involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the use of anhydrous solvents like dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) and maintaining the reaction at specific temperatures to optimize efficiency. The final product is purified through techniques such as dialysis or desalting to remove non-reactive reagents .

Chemical Reactions Analysis

Types of Reactions

DBCO-N-bis(PEG4-NHS ester) primarily undergoes bioorthogonal reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is copper-free and involves the DBCO group reacting with azide-containing molecules to form stable triazole linkages .

Common Reagents and Conditions

The common reagents used in reactions with DBCO-N-bis(PEG4-NHS ester) include azide-containing molecules. The reaction conditions typically involve aqueous buffers at physiological pH and temperature ranges (2-37°C). The reaction times can vary from a few hours to overnight, depending on the concentration and temperature .

Major Products

The major products formed from the reactions of DBCO-N-bis(PEG4-NHS ester) are triazole-linked conjugates. These products are stable and can be used for various applications, including protein labeling and modification .

Scientific Research Applications

DBCO-N-bis(PEG4-NHS ester) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DBCO-N-bis(PEG4-NHS ester) involves the reaction of the NHS ester groups with primary amines to form stable amide bonds. The DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules, forming stable triazole linkages. This copper-free click reaction is bioorthogonal, meaning it does not interfere with natural biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DBCO-N-bis(PEG4-NHS ester) is unique due to its dual NHS ester groups, which allow for the simultaneous labeling of multiple amine-containing molecules. This feature makes it particularly useful for creating complex bioconjugates and enhancing the efficiency of labeling reactions .

Properties

Molecular Formula

C49H62N4O18

Molecular Weight

995.0 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C49H62N4O18/c54-42(11-12-43(55)51-37-40-7-2-1-5-38(40)9-10-39-6-3-4-8-41(39)51)50(19-23-64-27-31-68-35-33-66-29-25-62-21-17-48(60)70-52-44(56)13-14-45(52)57)20-24-65-28-32-69-36-34-67-30-26-63-22-18-49(61)71-53-46(58)15-16-47(53)59/h1-8H,11-37H2

InChI Key

LTXDZCUWVWVRMS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53

Origin of Product

United States

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